Molecular Weight and Lipophilicity Differentiation from Substituted Analogs
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one exhibits a molecular weight of 142.16 g/mol and a computed XLogP3-AA value of -0.7, indicating low lipophilicity [1]. In contrast, the 9,9-dimethyl substituted analog has a molecular weight of 183.25 g/mol and is expected to have a higher logP due to the addition of two methyl groups . The 2-(diphenylmethyl) analog has a molecular weight of 308.4 g/mol and a significantly higher lipophilicity . These differences in fundamental physicochemical parameters can critically impact solubility, permeability, and target engagement in biological assays.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 142.16 g/mol; XLogP3-AA: -0.7 |
| Comparator Or Baseline | 9,9-Dimethyl analog: MW ~183.25 g/mol; 2-(Diphenylmethyl) analog: MW ~308.4 g/mol |
| Quantified Difference | MW: 41.09 g/mol and 166.24 g/mol higher, respectively; LogP: Estimated increase of >1.0 and >2.0 units, respectively. |
| Conditions | Computed physicochemical properties from PubChem and vendor data. |
Why This Matters
For procurement, selecting the correct analog based on its molecular weight and lipophilicity is crucial for ensuring appropriate solubility and membrane permeability in target assays.
- [1] PubChem. (2025). 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/132343758 View Source
